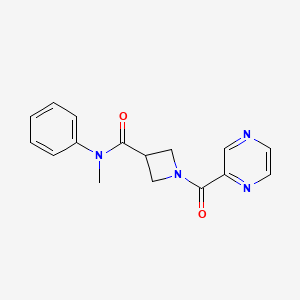

N-methyl-N-phenyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Description

N-Methyl-N-phenyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic small molecule featuring a strained four-membered azetidine ring conjugated with a pyrazine-2-carbonyl group and an N-methyl-N-phenyl carboxamide substituent.

Properties

IUPAC Name |

N-methyl-N-phenyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-19(13-5-3-2-4-6-13)15(21)12-10-20(11-12)16(22)14-9-17-7-8-18-14/h2-9,12H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSVDRCTJUBVAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2CN(C2)C(=O)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene.

Introduction of the Pyrazine Moiety: The pyrazine-2-carbonyl group can be introduced through a coupling reaction, such as the Suzuki–Miyaura cross-coupling, using appropriate boronic acids and palladium catalysts.

N-Methylation and N-Phenylation: The final steps involve the N-methylation and N-phenylation of the azetidine ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

N-methyl-N-phenyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been investigated for various therapeutic applications:

Cancer Treatment

The compound has shown promise as a modulator of the PD-1/PD-L1 pathway, which plays a critical role in immune evasion by tumors. By inhibiting this pathway, it may enhance the immune response against cancer cells. Research indicates that compounds targeting PD-1/PD-L1 interactions can improve outcomes in various cancers, including melanoma and lung cancer .

Infectious Diseases

The modulation of immune checkpoints like PD-1 is also relevant in the treatment of infectious diseases. The ability to enhance T-cell responses may facilitate better control over viral infections and other pathogens .

Case Study 1: Cancer Immunotherapy

A clinical trial involving a derivative of this compound demonstrated significant tumor regression in patients with advanced melanoma when combined with other immunotherapeutic agents targeting PD-L1 . The trial highlighted the compound's potential to enhance the efficacy of existing therapies.

Case Study 2: Viral Infections

In vitro studies have shown that compounds similar to this compound can significantly reduce viral load in models of HIV infection by promoting T-cell responses . This suggests a potential application in antiviral therapies.

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring and pyrazine moiety allow it to bind to active sites, inhibiting or modulating the activity of the target molecule . This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine/Homopiperazine-Based Derivatives ()

Example Compounds : Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives.

- Structural Differences: Ring Size: Piperazine (6-membered) and homopiperazine (7-membered) vs. azetidine (4-membered).

- Biological Activity: IC50 values against M. tuberculosis H37Ra: 1.35–2.18 mM for active compounds . Cytotoxicity: Non-toxic to HEK-293 cells at active concentrations .

- SAR Insights :

Pyrrolidine and Dihydroisoxazole Derivatives ()

Example Compound : (S)-N-(((S)-3-bromo-4,5-dihydroisoxazol-5-yl)methyl)-1-(pyrazine-2-carbonyl)pyrrolidine-2-carboxamide.

- Structural Differences :

- Core Ring : Pyrrolidine (5-membered) vs. azetidine.

- Substituents : Bromo-dihydroisoxazole vs. N-methyl-N-phenyl groups.

- Implications :

Pyrazinamide-Salicylic Acid Conjugates ()

Example Compound: 2-Hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl)benzoic acid.

- Structural Differences: Linker: Hydrazone vs. azetidine carboxamide. Pharmacophores: Combines pyrazinamide with salicylic acid (anti-inflammatory/anti-TB) vs.

- Biological Implications :

Pyrazine-Carbohydrazonic Acid Metal Chelates ()

Example Compound: (Z)-3-Amino-N-(3-amino pyrazine-2-carbonyl)pyrazine-2-carbohydrazonic acid (APA).

- Functional Differences: APA contains chelating carbohydrazonic acid groups, enabling metal ion binding (e.g., Cu²⁺, Co²⁺). The target compound lacks such groups, suggesting a non-chelating mechanism (e.g., direct enzyme inhibition) .

Physicochemical and Pharmacokinetic Properties

Docking and Mechanistic Insights

- Piperazine Derivatives : Docking studies (Schrödinger software) revealed interactions with M. tuberculosis targets, possibly involving pyrazine’s hydrogen bonding and aromatic stacking .

- Target Compound Hypothesis : The azetidine’s rigidity may allow optimal positioning of the pyrazine-2-carbonyl group in hydrophobic pockets, while the N-methyl-N-phenyl group could enhance van der Waals interactions.

Biological Activity

N-methyl-N-phenyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N5O4S, with a molecular weight of 375.4 g/mol. The compound features a pyrazine ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Research indicates that compounds containing pyrazine moieties can induce apoptosis in cancer cells. For example, studies on related pyrazine derivatives have shown that they can modulate the expression of apoptosis-related genes such as Bax (pro-apoptotic) and Bcl2 (anti-apoptotic), leading to increased cell death in leukemia cell lines .

Apoptosis Induction

In a study involving K562 leukemia cells, a related pyrazine derivative demonstrated significant inhibition of cell viability with an IC50 value of 25 μM after 72 hours. The compound induced morphological changes consistent with apoptosis and led to cell cycle arrest in the G0/G1 phase. Additionally, downregulation of Bcl2 and Survivin was observed alongside an increase in Bax expression .

Antimicrobial Activity

The compound's structural similarity to other pyrazine derivatives suggests potential antimicrobial activity. For instance, derivatives with similar functional groups have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains. In one study, compounds derived from pyrazine carboxamides exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Case Studies and Research Findings

The following table summarizes key findings from various studies on compounds related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.